2-Sulfamoylfuro[3,2-c]pyridin-4(5H)-one
Description
2-Sulfamoylfuro[3,2-c]pyridin-4(5H)-one is a heterocyclic compound featuring a fused furan and pyridinone core with a sulfamoyl (-SO₂NH₂) substituent at position 2.
Properties
Molecular Formula |
C7H6N2O4S |
|---|---|
Molecular Weight |
214.20 g/mol |
IUPAC Name |
4-oxo-5H-furo[3,2-c]pyridine-2-sulfonamide |
InChI |
InChI=1S/C7H6N2O4S/c8-14(11,12)6-3-4-5(13-6)1-2-9-7(4)10/h1-3H,(H,9,10)(H2,8,11,12) |
InChI Key |
WBHURYVAPPQONY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1OC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Variations
The furopyridinone scaffold can be modified by replacing the oxygen atom in the furan ring with sulfur (thieno analogs) or nitrogen (pyrrolo analogs). Key differences include:
Key Insight: Sulfur-containing analogs (thieno) exhibit stronger electronic effects and higher binding affinity to enzymes like phosphatases compared to oxygen (furo) or nitrogen (pyrrolo) analogs .
Substituent Effects
Substituents at positions 2, 5, and 7 significantly influence physicochemical and biological properties:
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